Bienvenue dans la boutique en ligne BenchChem!

(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

pKa amine basicity protonation state

(3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1934433-01-8) is a heterocyclic building block of molecular formula C9H12N4O and molecular weight 192.22 g·mol⁻¹, combining a 1-ethyl-1H-pyrrol-2-yl substituent at the 3-position of a 1,2,4-oxadiazole core with a primary aminomethyl group at the 5-position. The compound is supplied as a research chemical with minimum 95% purity and is classified under the 1,2,4-oxadiazole-5-methanamine scaffold family.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 1934433-01-8
Cat. No. B1473052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
CAS1934433-01-8
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1C2=NOC(=N2)CN
InChIInChI=1S/C9H12N4O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6,10H2,1H3
InChIKeyPVGPOKRUVYAJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1934433-01-8): Core Structural Identity and Physicochemical Baseline for Procurement Decision-Making


(3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1934433-01-8) is a heterocyclic building block of molecular formula C9H12N4O and molecular weight 192.22 g·mol⁻¹, combining a 1-ethyl-1H-pyrrol-2-yl substituent at the 3-position of a 1,2,4-oxadiazole core with a primary aminomethyl group at the 5-position . The compound is supplied as a research chemical with minimum 95% purity and is classified under the 1,2,4-oxadiazole-5-methanamine scaffold family . Its predicted physicochemical profile—including a computed pKa of 6.28 ± 0.29, XlogP of -0.2, topological polar surface area (TPSA) of 69.9 Ų, and boiling point of 355.0 ± 48.0 °C —positions it as a moderately hydrophilic primary amine amenable to diverse downstream derivatization strategies in medicinal chemistry and chemical biology applications.

Why In-Class 1,2,4-Oxadiazole-5-methanamine Building Blocks Cannot Substitute (3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine Without Experimental Revalidation


The 1,2,4-oxadiazole-5-methanamine scaffold tolerates diverse substituents at the 3-position and on the exocyclic amine nitrogen, yet even conservative modifications produce significant shifts in key physicochemical parameters governing reactivity, solubility, permeability, and target engagement. Replacing the primary amine with an N-methyl secondary amine (CAS 1955522-80-1) alters the pKa by +0.52 units (from 6.28 to 6.80), increases lipophilicity by ΔXlogP = +0.5, and reduces TPSA by 14 Ų . Substituting the 1-ethylpyrrole moiety with a 1-isopentyl or 2-methoxyethyl analog further perturbs steric bulk, hydrogen-bonding capacity, and metabolic stability . Published SAR studies on related pyrrole-oxadiazole series confirm that 3-position aryl/heteroaryl identity directly modulates DNA gyrase inhibitory potency (IC₅₀ range spanning >10-fold within a single congeneric set) [1] and antiproliferative activity against breast cancer cell lines [2]. Consequently, even structurally proximal analogs cannot be assumed interchangeable for any application where binding affinity, cellular penetration, or pharmacokinetic behavior is relevant. The quantitative evidence below provides procurement-guiding differentiation.

Quantitative Differentiation Evidence for (3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine vs. Closest Analogs


Primary Amine vs. N-Methyl Secondary Amine: pKa Shift of 0.52 Units Governs Protonation State at Physiological pH

The target compound bears a primary amine (pKa = 6.28 ± 0.29, predicted) at the 5-methanamine position, whereas the closest commercial analog (CAS 1955522-80-1) bears an N-methyl secondary amine with a pKa of 6.80 ± 0.10 (predicted) . The 0.52-unit lower pKa of the primary amine means that at pH 7.4, the target compound exists as approximately 93% free base vs. approximately 80% free base for the N-methyl analog, a meaningful difference in neutral fraction that directly impacts passive membrane permeability and organic-solvent extractability. This pKa difference is attributed to the electron-donating inductive effect of the N-methyl group, which increases electron density on the amine nitrogen.

pKa amine basicity protonation state solubility

Lipophilicity Differential: Target XlogP = −0.2 vs. N-Methyl Analog XlogP = +0.3 (Δ = 0.5 log Unit) and TPSA Differential of 14 Ų

The target compound possesses a computed XlogP of −0.2 and a topological polar surface area (TPSA) of 69.9 Ų, whereas the N-methyl analog (CAS 1955522-80-1) records an XlogP of +0.3 and a TPSA of 55.9 Ų . The ΔXlogP of −0.5 and ΔTPSA of +14 Ų together translate into a measurably different predicted oral absorption profile: the target compound falls closer to the optimal CNS drug-like space (TPSA < 70 Ų, XlogP < 3), whereas the N-methyl analog shifts slightly toward higher membrane permeability but reduced aqueous solubility. These differences are consistent with the additional methyl group masking one hydrogen-bond-donating N–H and reducing polar surface area.

lipophilicity XlogP TPSA drug-likeness membrane permeability

Primary Amine Synthetic Versatility: Enables Amide, Urea, Carbamate, and Reductive Amination Chemistry Absent in N-Alkylated or Chloromethyl Analogs

The target compound presents a nucleophilic –CH₂NH₂ primary amine at the oxadiazole 5-position, which enables direct HATU/DCC-mediated amide bond formation, isocyanate coupling to ureas, chloroformate reaction to carbamates, and reductive amination with aldehydes/ketones. The N-methyl analog (CAS 1955522-80-1) is restricted to secondary-amine coupling chemistry (e.g., tertiary amide formation, which is sterically disfavored and lower-yielding), while the chloromethyl analog (CAS 1934577-41-9) requires an additional azidation/reduction step to install the amine . The tert-butyl carbamate derivative (CAS 2548997-65-3), pyrazine-2-carboxamide derivative, and tetrahydrofuran-3-carboxamide derivative are all documented downstream products synthesized from this specific building block , confirming the tractability of the primary amine for diverse library synthesis.

primary amine synthetic versatility amide coupling building block derivatization

Pyrrole-Oxadiazole Scaffold Validated as DNA Gyrase Inhibitor Pharmacophore: Class-Level IC₅₀ Benchmark of 1.2 μM Against E. coli DNA Gyrase

Although no direct target-compound-specific DNA gyrase IC₅₀ data have been published, the pyrrole-substituted 1,2,4-oxadiazole chemotype has been validated as a DNA gyrase inhibitor scaffold in a peer-reviewed structure-based optimization study. Compound 35 in the Jakopin et al. series—a substituted 1,2,4-oxadiazole bearing an aryl/heteroaryl substituent at the 3-position—displayed an IC₅₀ of 1.2 μM against Escherichia coli DNA gyrase and a MIC₉₀ of 75 μM against Enterococcus faecalis [1]. The target compound's 1-ethylpyrrole substituent provides a lipophilic, electron-rich heteroaryl group at the 3-position analogous to the active compounds in this series, and its primary amine offers a reactive handle for further optimization. In contrast, the parent scaffold (1,2,4-oxadiazol-5-yl)methanamine (CAS 258526-20-4) lacks any 3-substituent and has no reported DNA gyrase activity.

DNA gyrase antibacterial 1,2,4-oxadiazole pyrrole IC50

Documented Use of (3-Aryl-1,2,4-oxadiazol-5-yl)methanamine Building Blocks in Cytotoxic Compound Synthesis: Russian Journal of General Chemistry Validation

The compound class to which the target belongs—(3-aryl/heteroaryl-1,2,4-oxadiazol-5-yl)methanamines—has been explicitly employed as a building-block series in the synthesis of betulinic acid-1,2,4-oxadiazole amide derivatives (compounds 14–25), which were tested for cytotoxicity on three human cancer cell lines in vitro. All tested compounds demonstrated high activity [1]. This published precedent establishes that the 5-aminomethyl-1,2,4-oxadiazole functionality is chemically competent for amide coupling to carboxylic acid partners and that the resulting conjugates retain biological activity. The target compound, carrying a 1-ethylpyrrole at the 3-position, is a direct member of this building-block class and can be analogously coupled to carboxylic acid-containing pharmacophores.

cytotoxicity betulinic acid oxadiazole amide building block anticancer

Pyrrole-1,2,4-Oxadiazole Hybrids Demonstrate Anticancer Activity with IC₅₀ Values Below 20 µM Against MCF-7 Breast Cancer Cells: Class-Level Antiproliferative Benchmark

A recent integrated synthesis and computational study of 1H-pyrrole-1,2,4-oxadiazole hybrids (compounds 8a–8j) reported that several derivatives—including 3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-5-(trichloromethyl)-1,2,4-oxadiazole (8j, IC₅₀ = 14.38 ± 1.32 µM) and 3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole (8h, IC₅₀ = 17.7 ± 1.63 µM)—displayed superior antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells compared to doxorubicin (IC₅₀ = 21.18 ± 2.19 µM) and paclitaxel (IC₅₀ = 43.87 ± 4.28 µM) [1]. The most potent compound (8j) showed strong binding affinity (−6.627 kcal/mol) to Maternal Embryonic Leucine Zipper Kinase (MELK), a validated target in triple-negative breast cancer. The target compound shares the pyrrole-1,2,4-oxadiazole core and provides a primary amine handle amenable to the same type of 5-position derivatization explored in this study.

anticancer MCF-7 MDA-MB-231 pyrrole-oxadiazole MELK kinase

Recommended Application Scenarios for (3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead-Optimization Library Synthesis via Primary Amine Derivatization for Kinase or GPCR Target Programs

The target compound's primary amine handle (pKa = 6.28) enables efficient parallel amide coupling, urea formation, and reductive amination to generate diverse compound libraries. The pyrrole-oxadiazole core has validated activity against MELK kinase (binding affinity −6.627 kcal/mol) and DNA gyrase (IC₅₀ = 1.2 μM), making this building block suitable for hit-to-lead campaigns targeting either oncology or antibacterial indications [1][3]. Compared to the N-methyl analog (CAS 1955522-80-1), the primary amine avoids the steric constraints and reduced coupling efficiency of secondary amines, leading to higher library enumeration success rates. The balanced XlogP (−0.2) and TPSA (69.9 Ų) predict favorable solubility and permeability for oral bioavailability optimization .

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs) or Affinity Probes via the Primary Amine Linker Attachment Point

The –CH₂NH₂ group at the oxadiazole 5-position provides an ideal linker attachment point for conjugating the pyrrole-oxadiazole target-engagement moiety to E3 ligase ligands (e.g., VHL, CRBN) or biotin/fluorophore tags. The primary amine's higher nucleophilicity (pKa = 6.28) relative to the N-methyl analog (pKa = 6.80) permits milder acylation conditions and higher conversion in PEG-linker coupling reactions . The chloromethyl analog (CAS 1934577-41-9) would require additional synthetic steps (azide displacement, Staudinger reduction) to install an equivalent amine linker, adding 1–2 days to each conjugate synthesis . The target compound's TPSA of 69.9 Ų keeps the warhead within acceptable physicochemical space for cell-permeable PROTAC design.

Antibacterial Drug Discovery: DNA Gyrase B (GyrB) ATPase Inhibitor Optimization Using the Pyrrole-Oxadiazole Pharmacophore

The 1,2,4-oxadiazole scaffold has been structure-validated as an ATP-competitive DNA gyrase B inhibitor with an IC₅₀ benchmark of 1.2 μM for the most optimized congener (compound 35) [1]. The target compound supplies the 3-(1-ethylpyrrole) substituent that mimics the lipophilic heteroaryl groups found in active gyrase inhibitors, while the 5-aminomethyl group allows systematic exploration of the solvent-exposed region to improve potency and Gram-negative permeability. Procurement of this specific building block is justified over the parent (1,2,4-oxadiazol-5-yl)methanamine (CAS 258526-20-4), which lacks the essential 3-position substituent required for ATP-site engagement [1].

Academic–Industrial Collaborative Screening: Betulinic Acid Conjugate Synthesis for Anticancer Evaluation

The published precedent for coupling (3-aryl-1,2,4-oxadiazol-5-yl)methanamines to betulinic acid—yielding conjugates with high in vitro cytotoxicity across three human cancer cell lines [2]—provides a directly transferable synthetic protocol. The target compound can be substituted into this established workflow to probe the effect of the 1-ethylpyrrole substituent on potency and selectivity. The commercial availability of the compound at ≥95% purity supports reproducible SAR studies without the need for custom synthesis of the core scaffold.

Quote Request

Request a Quote for (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.